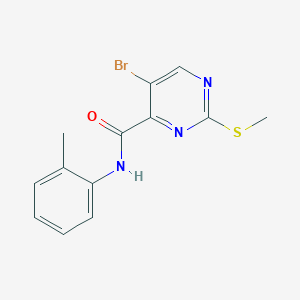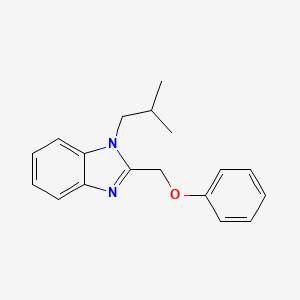
1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole
Vue d'ensemble
Description
1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly referred to as Praziquantel, and it is a widely used anthelmintic drug that is highly effective in treating parasitic infections in animals and humans. Praziquantel has been used for over three decades and has proven to be highly effective in the treatment of various parasitic infections.
Applications De Recherche Scientifique
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including those related to 1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole, have been studied for their ability to inhibit mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. These compounds have demonstrated potent topoisomerase I inhibition, suggesting potential applications in cancer therapy by interfering with cancer cell proliferation (Alpan, Gunes, & Topçu, 2007).
Corrosion Inhibition
Research on benzimidazole derivatives has also highlighted their effectiveness as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can significantly protect metals like N80 steel in hydrochloric acid by forming a protective layer that reduces corrosion rates. This property is crucial for industries dealing with metal preservation and maintenance (Yadav et al., 2016).
Anticancer and Antimicrobial Activities
Benzimidazole derivatives have been synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity, showing significant activity against various cancer cell lines. These compounds bind effectively to DNA through an intercalative mode, which can lead to apoptosis in cancer cells, indicating their potential as anticancer agents (Paul et al., 2015). Additionally, the antimicrobial activity of these derivatives against bacteria and fungi highlights their potential as new therapeutic agents for treating infectious diseases (Salahuddin et al., 2017).
Neuropeptide Y Y1 Receptor Antagonism
Novel benzimidazole derivatives have been synthesized and evaluated as selective antagonists for the neuropeptide Y Y1 receptor, with the aim of developing anti-obesity drugs. This research demonstrates the therapeutic potential of benzimidazole derivatives in modulating receptors associated with energy balance and appetite control (Zarrinmayeh et al., 1998).
Propriétés
IUPAC Name |
1-(2-methylpropyl)-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMQJIHRAYOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2738909.png)
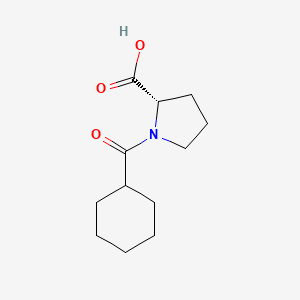

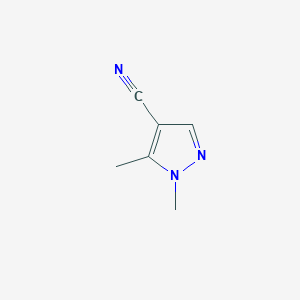
![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)
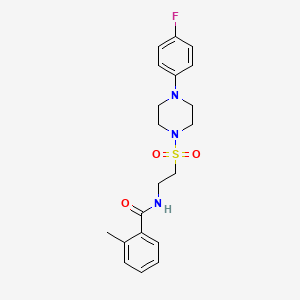
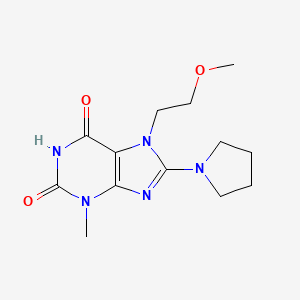

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)

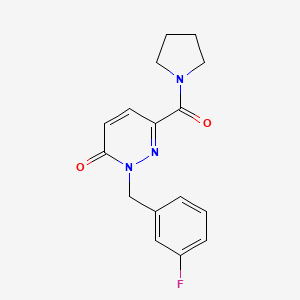
![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)
